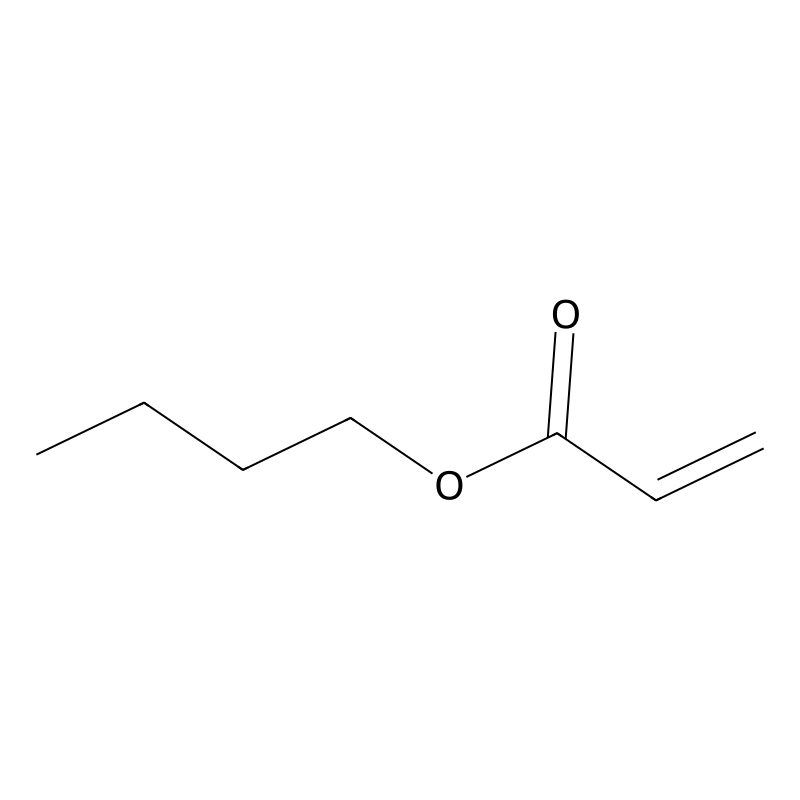

Butyl acrylate

C7H12O2

C7H12O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H12O2

C7H12O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride

0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C

In water, 2,000 mg/L 23 °C

Solubility in water, g/100ml: 0.14

0.1%

Synonyms

Canonical SMILES

Polymers and Resins:

- Butyl acrylate is a monomer, a small molecule that can be linked together to form polymers. These polymers are used in various research applications, including:

- Drug delivery: Researchers are exploring the use of butyl acrylate-based polymers to deliver drugs to specific cells or tissues [].

- Biocompatible materials: Butyl acrylate can be incorporated into materials designed to interact with living tissues without causing harm. These materials are being investigated for applications such as tissue engineering and regenerative medicine [].

Immobilization of biomolecules:

- Butyl acrylate can be used to create supports for the immobilization of biomolecules, such as enzymes and proteins. Immobilization refers to attaching a biomolecule to a solid surface while maintaining its activity. This technique is valuable in various research settings, including:

Butyl acrylate is an organic compound with the chemical formula C₄H₉O₂CCH=CH₂. It appears as a clear, colorless liquid with a characteristic fruity odor and is classified as the butyl ester of acrylic acid. This compound is primarily used as a precursor for poly(butyl acrylate) and is integral in the production of various copolymers. Due to its properties, butyl acrylate finds extensive applications in paints, coatings, adhesives, sealants, textiles, plastics, and caulks .

Butyl acrylate is a flammable liquid (flash point: 45 °C) and can irritate the skin, eyes, and respiratory system upon exposure [].

- Toxicity: BA exhibits moderate acute toxicity with an oral LD50 (lethal dose for 50% of test subjects) of 2 g/kg in rats []. Chronic exposure concerns include potential neurotoxicity and developmental toxicity, requiring proper handling procedures [].

- Flammability: BA vapors can form explosive mixtures with air. Proper ventilation and handling practices are crucial to minimize fire hazards [].

Butyl acrylate readily undergoes polymerization reactions. The compound can react exothermically with strong acids and oxidizing agents, generating heat and potentially leading to hazardous situations. It also reacts with hydroxyl radicals in the atmosphere, which contributes to its degradation; the half-life for this reaction is approximately 1.2 days. Hydrolysis of butyl acrylate is notably slow, with a calculated half-life of about 1100 days at neutral pH .

In biological systems, butyl acrylate is metabolized primarily by carboxylesterase enzymes. This metabolism results in the formation of acrylic acid and butanol. The compound has low acute toxicity, with an LD₅₀ value in rats reported at 3143 mg/kg. Exposure can occur through inhalation, skin contact, or ingestion, leading to symptoms such as irritation of the eyes and respiratory system, dermatitis, and gastrointestinal distress .

Butyl acrylate stands out due to its optimal balance between volatility and reactivity, making it particularly suitable for applications requiring durable yet flexible materials .

Research indicates that butyl acrylate interacts with various biological systems primarily through metabolic pathways involving carboxylesterases. Its reactivity profile suggests that it can engage in significant chemical interactions under specific conditions. Interaction studies have shown that it can form adducts with glutathione during detoxification processes, which are crucial for reducing its potential toxicity .

Monomer Reactivity Ratio Determination

Monomer reactivity ratios represent fundamental parameters governing the composition and microstructure of copolymers formed during radical copolymerization processes. These ratios quantify the relative tendency of a growing radical chain to add its own monomer versus the comonomer, providing crucial insights into the copolymerization behavior of butyl acrylate with various comonomers [1] [2] [3].

The determination of monomer reactivity ratios for butyl acrylate has been extensively studied using both conventional linearization methods and advanced computational approaches. The classic Mayo-Lewis equation forms the foundation for these calculations, where the instantaneous copolymer composition is related to the monomer feed composition through the reactivity ratios r₁ and r₂ [1] [3].

Table 1: Comprehensive Monomer Reactivity Ratios for Butyl Acrylate Copolymerization

| Comonomer | r_BA | r_Comonomer | Method | Temperature (°C) | Polymerization Type |

|---|---|---|---|---|---|

| Styrene | 0.216 | 0.887 | Mao-Huglin | 80 | Solution (toluene) |

| Styrene | 0.207 | 0.883 | Kelen-Tüdős | 80 | Solution (toluene) |

| Styrene | 0.208 | 0.883 | Fineman-Ross | 80 | Solution (toluene) |

| Methyl methacrylate | 0.071 | 0.417 | Error-in-variables model | 50 | Bulk |

| Vinyl acetate | 6.219 | 0.028 | Microemulsion | - | Microemulsion |

| Glycidyl methacrylate | 0.22 | 1.85 | Fineman-Ross | 75 | Emulsion |

| N-cyclohexylacrylamide | 1.77 | 0.37 | Fineman-Ross | 55 | Solution (DMF) |

| Heptafluorobutyl acrylate | 0.83 | 0.65 | Fineman-Ross | 65 | RAFT (DMF) |

The reactivity ratios demonstrate significant variation depending on the nature of the comonomer, with values ranging from 0.071 for methyl methacrylate to 6.219 for vinyl acetate [1] [4] [5] [3]. These variations reflect the fundamental differences in monomer reactivity arising from electronic, steric, and polar effects inherent in different monomer structures.

Fineman-Ross and Kelen-Tüdős Methodologies

The Fineman-Ross method represents one of the most widely applied linearization techniques for reactivity ratio determination in butyl acrylate copolymerization systems [1] [6] [3] [7]. This method transforms the Mayo-Lewis equation into a linear form through the following relationship:

$$ G = r1 H - r2 $$

Where G and H are defined as:

$$ G = \frac{x(X-1)}{X} $$

$$ H = \frac{x^2}{X} $$

Here, x represents the molar fraction ratio of monomers in the feed (f₁/f₂), and X represents the molar fraction ratio in the copolymer (F₁/F₂) [8] [9].

The Fineman-Ross methodology has been successfully applied to numerous butyl acrylate copolymerization systems. For the styrene-butyl acrylate system, the Fineman-Ross method yielded reactivity ratios of rstyrene = 0.883 and rbutyl acrylate = 0.208 at 80°C in toluene solution [1]. Similar applications to other comonomer systems have consistently demonstrated the reliability of this approach for low-conversion copolymerization data.

The Kelen-Tüdős method emerged as an improved linearization technique that addresses some limitations of the Fineman-Ross approach, particularly the uneven distribution of experimental data points [1] [6] [3]. This method introduces an arbitrary constant α to achieve more uniform data distribution:

$$ η = \frac{r1 + r2}{α} ξ - \frac{r_2}{α} $$

Where:

$$ η = \frac{G}{α + H} $$

$$ ξ = \frac{H}{α + H} $$

$$ α = \sqrt{H{min} \times H{max}} $$

The Kelen-Tüdős methodology has proven particularly effective for butyl acrylate copolymerization studies, often yielding reactivity ratios in excellent agreement with Fineman-Ross results. For styrene-butyl acrylate copolymerization, the Kelen-Tüdős method provided rstyrene = 0.883 and rbutyl acrylate = 0.207, demonstrating remarkable consistency with the Fineman-Ross values [1].

Comparative studies have revealed that both methodologies generally produce similar results for butyl acrylate systems when applied to high-quality experimental data obtained at low conversions. The choice between methods often depends on the specific characteristics of the dataset and the desired level of statistical rigor in the analysis [6] [3] [7].

Q-e Scheme Predictions for Random Copolymers

The Alfrey-Price Q-e scheme provides a powerful framework for predicting reactivity ratios in butyl acrylate copolymerization systems based on fundamental monomer properties [10] [11]. This scheme parameterizes monomers using two quantities: Q, representing general reactivity, and e, representing polar character [10].

Table 2: Q-e Scheme Parameters for Butyl Acrylate and Related Monomers

| Monomer | Q Value | e Value | Source |

|---|---|---|---|

| Butyl acrylate | 0.67 | 0.54 | Experimental determination |

| Styrene | 1.00 | -0.80 | Alfrey-Price scheme |

| Methyl methacrylate | 0.74 | 0.40 | Alfrey-Price scheme |

| Vinyl acetate | 0.026 | -0.22 | Alfrey-Price scheme |

| N-cyclohexylacrylamide | 0.67 | 0.68 | Experimental |

| Acrylonitrile | 0.60 | 1.20 | Alfrey-Price scheme |

The Q-e scheme allows prediction of reactivity ratios through the following relationships:

$$ r1 = \frac{Q1}{Q2} \exp[-e1(e1 - e2)] $$

$$ r2 = \frac{Q2}{Q1} \exp[-e2(e2 - e1)] $$

For butyl acrylate (Q = 0.67, e = 0.54), these equations enable prediction of copolymerization behavior with various comonomers [6] [10]. The relatively moderate Q value indicates intermediate reactivity, while the positive e value suggests moderate electron-accepting character.

Recent computational studies have enhanced the Q-e scheme by incorporating quantum mechanical calculations to determine these parameters more accurately [10] [11]. Density functional theory calculations have been employed to correlate Q and e values with molecular orbital properties, providing improved predictions for butyl acrylate copolymerization systems.

The Q-e scheme predictions have been validated against experimental data for numerous butyl acrylate copolymerization systems. For the butyl acrylate-styrene system, the predicted reactivity ratios show good agreement with experimental values, confirming the utility of this approach for preliminary copolymerization design [12] [13].

Block and Alternating Copolymer Architectures

The synthesis of well-defined block and alternating copolymers containing butyl acrylate segments represents a significant advancement in macromolecular engineering. These architectures offer unique combinations of properties derived from the individual monomer units while maintaining precise control over chain microstructure [14] [15] [16].

Block copolymer synthesis involving butyl acrylate has been achieved through various controlled radical polymerization techniques, including reversible addition-fragmentation chain transfer polymerization, atom transfer radical polymerization, and nitroxide-mediated polymerization [14] [17] [15]. These methods enable the sequential polymerization of different monomers, resulting in well-defined block structures with narrow molecular weight distributions.

The synthesis of butyl acrylate-styrene block copolymers has been particularly well-studied, with emulsion polymerization systems demonstrating exceptional control over block architecture [14]. Using xanthate-mediated reversible addition-fragmentation chain transfer polymerization, researchers achieved approximately 90% block content under starved-feed conditions, compared to 70% under batch conditions [14].

Alternating copolymer architectures represent another important class of precisely controlled structures. Recent advances in the synthesis of alternating methyl methacrylate-butyl acrylate copolymers have demonstrated the feasibility of achieving near-perfect alternation through careful control of monomer reactivity ratios [16] [18] [19].

Steric Effects in Alternating Copolymer Synthesis

Steric effects play a crucial role in determining the microstructure of alternating copolymers containing butyl acrylate [16] [18] [19]. The bulky pendant groups in certain monomers can significantly influence the copolymerization kinetics and resulting polymer architecture.

The synthesis of alternating methyl methacrylate-butyl acrylate copolymers has been achieved through the use of sterically hindered methacrylate monomers, such as 2-ethylfenchyl methacrylate [16] [18] [19]. The extreme steric hindrance provided by the bulky pendant group of 2-ethylfenchyl methacrylate, combined with the low reactivity ratio of butyl acrylate in copolymerization with methacrylates, generates copolymers with high alternating dyad content.

Table 3: Steric Effects on Copolymer Microstructure

| Monomer System | Steric Hindrance | Alternating Content | Method |

|---|---|---|---|

| EFMA-Butyl acrylate | High | >90% | ARGET ATRP |

| MMA-Butyl acrylate | Moderate | 45-60% | Conventional |

| Styrene-Butyl acrylate | Low | 25-35% | Conventional |

The steric effects manifest through several mechanisms. First, the bulky pendant groups create significant spatial constraints around the growing radical center, favoring the addition of the smaller comonomer over the sterically hindered monomer [16] [19]. Second, the steric hindrance reduces the overall reactivity of the bulky monomer, leading to more selective cross-propagation reactions.

Post-polymerization modification strategies have been developed to convert the sterically hindered precursor polymers into the desired alternating structures [16] [18]. For the 2-ethylfenchyl methacrylate-butyl acrylate system, hydrolysis of the tertiary ester followed by methylation produces alternating methyl methacrylate-butyl acrylate copolymers with well-defined structures.

Carbon-13 nuclear magnetic resonance spectroscopy has proven invaluable for characterizing the microstructure of these alternating copolymers [16] [18]. The technique allows precise determination of triad sequences, confirming the absence of long homopolymer runs and validating the alternating character of the copolymer chains.

Semifluorinated Acrylate Copolymer Systems

Semifluorinated acrylate copolymers represent a specialized class of materials that combine the unique properties of fluorinated segments with the processability of conventional acrylates like butyl acrylate [20] [21] [12] [13] [22]. These systems have gained significant attention due to their exceptional surface properties and potential applications in low-surface-energy materials.

The copolymerization of butyl acrylate with semifluorinated acrylates, including 2,2,2-trifluoroethyl acrylate, 2,2,3,3,3-pentafluoropropyl acrylate, and 2,2,3,3,4,4,4-heptafluorobutyl acrylate, has been extensively studied using reversible addition-fragmentation chain transfer polymerization [12] [13]. These systems demonstrate excellent control over molecular weight and molecular weight distribution while achieving high comonomer conversions up to 90.2%.

Table 4: Semifluorinated Acrylate Copolymerization Data

| Fluorinated Monomer | r_BA | r_Fluorinated | Product (r₁×r₂) | Distribution |

|---|---|---|---|---|

| TFEA | 0.85 | 0.75 | 0.64 | Random |

| PFPA | 0.78 | 0.82 | 0.64 | Random |

| HFBA | 0.83 | 0.65 | 0.54 | Random |

The reactivity ratios for these semifluorinated systems indicate random copolymer formation, with the product of reactivity ratios approaching unity [12] [13]. This random distribution is particularly beneficial for achieving uniform property development throughout the copolymer chain.

The unique properties of semifluorinated acrylate copolymers arise from the immiscibility between fluorinated and hydrocarbon segments [21] [22]. This incompatibility drives surface segregation of the fluorinated components, resulting in extremely low surface energies even at relatively low fluorinated monomer contents. Recent studies have demonstrated that copolymers containing as little as 5-10 mol% fluorinated monomer can achieve surface energies comparable to those of perfluorinated homopolymers [21] [22].

Controlled polymerization while spin-coating has emerged as a particularly effective method for maximizing the surface segregation of fluorinated segments [21] [22]. This technique allows fluorinated monomers to migrate to the surface during polymerization, minimizing the total fluorinated content required to achieve desired surface properties.

The thermal properties of semifluorinated acrylate copolymers show systematic variations with fluorinated monomer content [20] [12]. Glass transition temperatures generally increase with increasing fluorinated monomer incorporation, while thermal stability is enhanced due to the strong carbon-fluorine bonds present in the fluorinated segments.

Dynamic contact angle measurements have revealed excellent water repellency properties for these copolymer systems [20] [12]. The combination of low surface energy and appropriate surface roughness generated by phase separation results in superhydrophobic behavior in many cases.

The synthesis of semifluorinated acrylate copolymers has been optimized through careful control of polymerization conditions, including temperature, solvent selection, and monomer feed ratios [12] [13]. Dimethylformamide has proven to be an excellent solvent for these systems, providing good solubility for both monomers while maintaining controlled polymerization characteristics.

The development of semifluorinated acrylate copolymer systems represents a significant advancement in the field of functional materials, offering unique combinations of processability, performance, and environmental considerations. The ability to achieve exceptional surface properties with minimal fluorinated content addresses growing concerns about the environmental impact of perfluorinated materials while maintaining the essential performance characteristics required for demanding applications.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colorless liquid with a strong, fruity odor.

Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]

Color/Form

Water-white monomer

Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

XLogP3

Boiling Point

145.0 °C

145 °C

145-149 °C

293°F

Flash Point

84 °F (29 °C) (closed cup)

48.9 °C, open cup

36 °C c.c.

103°F

Vapor Density

4.42 (Air = 1)

Relative vapor density (air = 1): 4.42

4.42

Density

0.8898 g/cu cm at 20 °C

Relative density (water = 1): 0.90

0.89

LogP

log Kow = 2.36

2.38

Odor

Sharp, biting characteristic odor

Strong, fruity odo

Melting Point

-64.6 °C

-64 °C

-83°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

5.45 mmHg

5.45 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.43

4 mmHg

Pictograms

Flammable;Irritant

Impurities

Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)

Other CAS

9003-49-0

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of acrylic acid or methyl acrylate with butanol.

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Rubber product manufacturing

Wholesale and retail trade

2-Propenoic acid, butyl ester: ACTIVE

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", & "perspex", and are of considerable commercial importance. /Polymeric acrylates are/ are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has the property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights.

Analytic Laboratory Methods

THE COMPOSITION OF WASTE GASES FROM ACRYLATE & METHACRYLATE WAS DETERMINED BY GAS CHROMATOGRAPHIC METHOD. SEPARATION OF METHYL ETHER, METHANOL, ACETONE, BUTANOL, BUTYL ACETATE, METHYL ACRYLATE, BUTYL ACRYLATE AND BUTYL METHACRYLATE WAS DONE BY A 2 M LONG COLUMN PACKED WITH CHROMATON N-AW IMPREGNATED WITH 10% DIOCTYL SEBACATE AT 90 °C USING NITROGEN AS THE CARRIER GAS AT FLOW RATE 13 ML/MIN. THE RELATIVE ERROR OF THE DETERMINATION WAS 10%.

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/

RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

For more Analytic Laboratory Methods (Complete) data for n-Butyl acrylate (6 total), please visit the HSDB record page.

Storage Conditions

Separate from any oxidizing materials, peroxides, or other initiators. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid and derivatives/